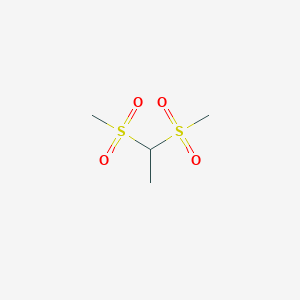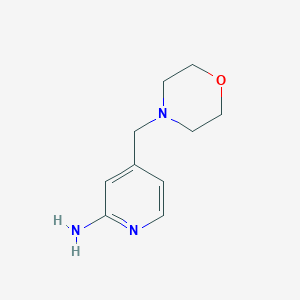![molecular formula C6H6Br2N2S B14006910 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product formation depends on the structure of the starting reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic activity against various cancer cell lines.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is unique due to its specific bromomethyl group, which provides distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable compound for developing new derivatives with enhanced biological activities.
Propriétés
Formule moléculaire |
C6H6Br2N2S |
|---|---|
Poids moléculaire |
298.00 g/mol |
Nom IUPAC |
6-(bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium;bromide |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H |
Clé InChI |
XINQGNGWQODEQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=[N+]1C=C(N2)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)




